5-(Aminomethyl)-2-oxazolidinone
Overview
Description
Synthesis Analysis
The synthesis of 5-(Aminomethyl)-2-oxazolidinone derivatives has been explored through various methods. One approach involves the stereoselective synthesis from allylamine and carbon dioxide, yielding enantiomerically pure derivatives with different protecting groups (Fernández & Muñoz, 2006). Another method utilizes five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines, offering a highly efficient route to 2-oxazolidinones with excellent yields (Xiao, Xu, & Xia, 2007).
Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)-2-oxazolidinone derivatives has been the subject of detailed studies. For instance, investigations into the resolution of 5-hydroxymethyl-2-oxazolidinone have highlighted the impact of molecular structure on crystalline nature and the efficiency of resolution through preferential crystallization (Pallavicini et al., 2004).
Chemical Reactions and Properties
5-(Aminomethyl)-2-oxazolidinone undergoes various chemical reactions, leading to a wide range of derivatives with significant properties. The hydrolysis kinetics of N-acyl 5-oxazolidinones derived from different amino acids and aldehydes reveal insights into their degradation and potential as prodrug forms (Buur & Bundgaard, 1988). Additionally, reactions with amines have led to the synthesis of 2-oxazolidinones, demonstrating the compound's versatility (Chernysheva, Bogolyubov, & Semenov, 1999).
Physical Properties Analysis
The physical properties of 5-(Aminomethyl)-2-oxazolidinone derivatives, such as solubility and crystalline nature, play a crucial role in their application and effectiveness. The conglomerate nature of certain derivatives, as determined by DSC and solid-state IR analyses, affects their resolution and potential use in synthesis (Pallavicini et al., 2004).
Chemical Properties Analysis
The chemical properties of 5-(Aminomethyl)-2-oxazolidinone, including reactivity and the ability to form bioreversible derivatives, are pivotal for its applications in pharmaceuticals and synthesis. Its role in the formation of prodrugs and the synthesis of nonproteinogenic amino acids underscores the compound's utility in enhancing drug properties and expanding the toolbox of synthetic chemistry (Buur & Bundgaard, 1988); (Wee & Mcleod, 2003).
Scientific Research Applications
Bioreversible Derivatization in Peptides :
- 5-Oxazolidinones, like 5-(Aminomethyl)-2-oxazolidinone, may serve as bioreversible derivatization of peptides with an -amido carboxy function. This can potentially protect bonds and improve absorption characteristics in peptides (Buur & Bundgaard, 1988).
Electrochemical Oxidation for Pharmaceutical Intermediates :
- Direct electrochemical oxidation of chiral 5-substituted 2-oxazolidinones can produce key intermediates for enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are potentially useful for pharmaceuticals and protease inhibitors (Danielmeier, Schierle & Steckhan, 1996).
Potential Psychotropic Drug :
- Derivatives of 5-(Aminomethyl)-2-oxazolidinone, specifically the 5-morpholino-methyl-3-(4-chlorobenzyl-idene-amino)-2-oxazolidinone, show potential as psychotropic drugs with antidepressive activity in humans (Kruszyński, Bartczak, Chilmonczyk & Cybulski, 2001).
Synthesis of Nonproteinogenic Amino Acids :
- The compound has been used in the stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid, demonstrating its utility in synthesizing complex organic molecules (Wee & Mcleod, 2003).
Anticancer Activity :
- 5-(Carbamoylmethylene)-oxazolidin-2-ones exhibit promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells through increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).
Inhibitory Activity Against 5-Lipoxygenase :
- Novel oxazolidinone hydroxamic acid derivatives, including those related to 5-(Aminomethyl)-2-oxazolidinone, show potent 5-lipoxygenase inhibitory activity, with potential applications as anti-allergic and anti-inflammatory agents (Phillips, Bosso & Ezeamuzie, 2020).
properties
IUPAC Name |
5-(aminomethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZAMBLEKHDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-oxazolidinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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